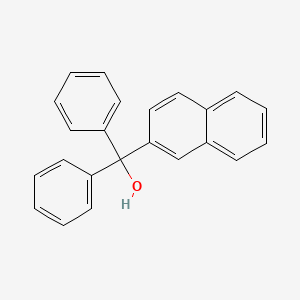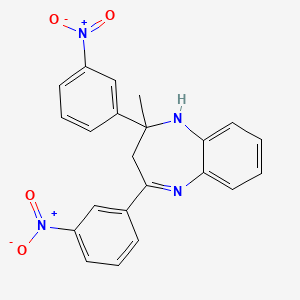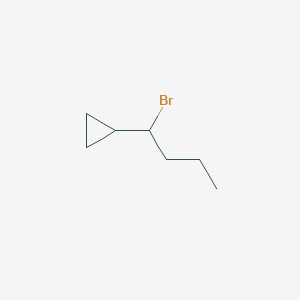
5-Iodo-2-methylpyridine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2-methylpyridine-4-carbohydrazide: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 2nd position, and a carbohydrazide group at the 4th position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methylpyridine-4-carbohydrazide typically involves the iodination of 2-methylpyridine followed by the introduction of the carbohydrazide group. One common method includes the following steps:
Iodination: 2-Methylpyridine is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 5th position.
Carbohydrazide Formation: The iodinated product is then reacted with hydrazine hydrate to form the carbohydrazide group at the 4th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Iodo-2-methylpyridine-4-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The carbohydrazide group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted pyridine derivatives.
- Oxidized or reduced carbohydrazide derivatives.
- Coupled products with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Iodo-2-methylpyridine-4-carbohydrazide is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel polymers and coatings with specific properties.
Wirkmechanismus
The mechanism of action of 5-Iodo-2-methylpyridine-4-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine and carbohydrazide groups play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-Methylpyridine-4-carbohydrazide: Lacks the iodine atom, which may result in different reactivity and biological activity.
5-Bromo-2-methylpyridine-4-carbohydrazide: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties.
5-Iodo-2-methylpyridine:
Uniqueness: 5-Iodo-2-methylpyridine-4-carbohydrazide is unique due to the presence of both iodine and carbohydrazide groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88482-20-6 |
|---|---|
Molekularformel |
C7H8IN3O |
Molekulargewicht |
277.06 g/mol |
IUPAC-Name |
5-iodo-2-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H8IN3O/c1-4-2-5(7(12)11-9)6(8)3-10-4/h2-3H,9H2,1H3,(H,11,12) |
InChI-Schlüssel |
HHJQFPJJPCZRAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=N1)I)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14402352.png)
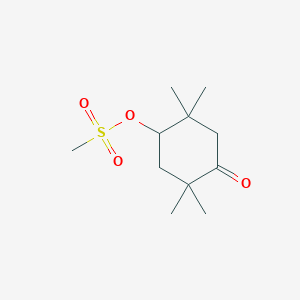
![3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14402356.png)

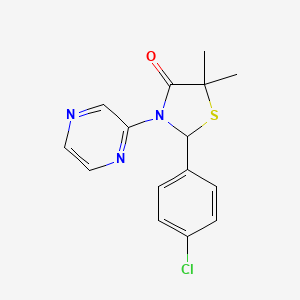


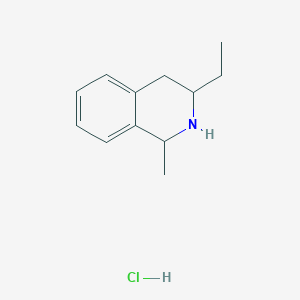
![3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14402400.png)
